molecular formula C12H14ClNO4 B1487634 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one CAS No. 1183469-43-3

1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one

Cat. No.: B1487634
CAS No.: 1183469-43-3
M. Wt: 271.69 g/mol
InChI Key: YJJVHKPUKRFGJM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one is an organic compound that features a chlorinated nitrophenoxy group attached to a dimethylbutanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one typically involves the reaction of 2-chloro-4-nitrophenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of various substituted phenoxy derivatives.

    Reduction: Conversion to 1-(2-Amino-4-nitrophenoxy)-3,3-dimethylbutan-2-one.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chlorinated nitrophenol structure but lacks the dimethylbutanone moiety.

    4-Chloro-2-nitrophenol: Another chlorinated nitrophenol isomer with different substitution patterns.

    2,6-Dichloro-4-nitrophenol: Contains additional chlorine substituents, altering its chemical properties.

Uniqueness

1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one is unique due to the presence of both the chlorinated nitrophenoxy group and the dimethylbutanone backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)11(15)7-18-10-5-4-8(14(16)17)6-9(10)13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJVHKPUKRFGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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